molecular formula C11H11BrN2O2 B3434413 4-(4-Bromobenzoyl)-2-piperazinone CAS No. 917562-11-9

4-(4-Bromobenzoyl)-2-piperazinone

Cat. No.: B3434413
CAS No.: 917562-11-9
M. Wt: 283.12 g/mol
InChI Key: KNWKUDGDVXDSRR-UHFFFAOYSA-N
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Description

4-(4-Bromobenzoyl)-2-piperazinone is a piperazinone derivative characterized by a brominated benzoyl group at the 4-position of the piperazinone ring. Piperazinones are heterocyclic compounds widely explored in medicinal chemistry due to their versatile pharmacological profiles, including kinase inhibition, neurotransmitter modulation, and antimicrobial activity. The bromobenzoyl substituent introduces a halogen atom, which may enhance lipophilicity and influence halogen bonding interactions in biological systems.

Properties

IUPAC Name

4-(4-bromobenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWKUDGDVXDSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301028
Record name 4-(4-Bromobenzoyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-11-9
Record name 4-(4-Bromobenzoyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917562-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromobenzoyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)-2-piperazinone typically involves the reaction of 4-bromobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Example Procedure:

  • Dissolve 4-bromobenzoyl chloride in anhydrous dichloromethane.
  • Add piperazine and triethylamine to the solution.
  • Stir the reaction mixture at room temperature for 4-6 hours.
  • Quench the reaction with water and extract the product with dichloromethane.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzoyl)-2-piperazinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperazinone ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at 0°C.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

Major Products

    Substitution: 4-(4-Aminobenzoyl)-2-piperazinone.

    Reduction: 4-(4-Bromobenzyl)-2-piperazinone.

    Oxidation: this compound N-oxide.

Scientific Research Applications

4-(4-Bromobenzoyl)-2-piperazinone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: It is employed in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)-2-piperazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazinone ring can interact with hydrophobic pockets in the target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Piperazinone derivatives differ significantly based on substituents, impacting solubility, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Substituent-Driven Properties of Piperazinone Derivatives
Compound Name Substituent Key Properties Potential Applications Reference
4-(4-Bromobenzoyl)-2-piperazinone Bromobenzoyl High lipophilicity; halogen bonding potential Pharmaceuticals, synthetic intermediates N/A
4-(4-Aminophenyl)-2-piperazinone Aminophenyl Polar, hydrogen-bond donor Drug synthesis (e.g., serotonin analogs)
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid tert-Butoxycarbonyl Bulky protecting group; moderate solubility Peptide synthesis, protecting groups
1-methyl-4-[4-(dioxaborolan-2-yl)phenyl]-2-Piperazinone Boronate ester Suzuki coupling compatibility Medicinal chemistry, bioconjugation

Key Observations :

  • In contrast, the amino group in 4-(4-Aminophenyl)-2-piperazinone () is electron-donating, increasing solubility and reactivity in aqueous environments .
  • Steric Considerations: The tert-butoxycarbonyl group in 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid () introduces steric bulk, likely reducing metabolic degradation and enhancing stability during synthetic processes .
  • Functional Group Utility : The boronate ester in the compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the bromobenzoyl derivative, which may instead serve as a halogenated intermediate for further substitution .

Stability and Reactivity

  • Hydrolytic Stability : The tert-butoxycarbonyl group () is acid-labile, making it suitable for temporary protection in multi-step syntheses. In contrast, the bromobenzoyl group is relatively stable under acidic conditions, favoring its use in harsh reaction environments .
  • Thermal Stability: Halogenated aromatics like bromobenzoyl derivatives typically exhibit higher thermal stability compared to amino or boronate analogs, which may decompose under elevated temperatures .

Q & A

Q. Basic

  • 1H^1 \text{H}- and 13C^{13} \text{C}-NMR : Assign aromatic (δ 7.3–7.5 ppm) and carbonyl (δ ~169 ppm) signals to verify regiochemistry .
  • HRMS : Confirm molecular ion peaks (e.g., [M + Na]+^+ at m/z 373.1523) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br^{79} \text{Br}/^{81} \text{Br}) .
  • HPLC : Assess purity (>95%) and detect trace impurities using reverse-phase columns (C18) with UV detection .

How can conflicting data on the thermal stability of this compound derivatives be resolved?

Advanced
Conflicting thermogravimetric analysis (TGA) results may arise from substituent effects or crystallinity differences. Methodological steps:

Controlled Degradation Studies : Compare decomposition temperatures under inert (N2_2) vs. oxidative (air) atmospheres.

X-ray Diffraction (XRD) : Correlate crystallinity with stability; amorphous phases may degrade faster than crystalline forms .

DSC Analysis : Identify melting points and phase transitions that influence thermal behavior .

What strategies optimize the design of this compound derivatives for enhanced bioactivity?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2_2) to the benzoyl moiety to improve binding to hydrophobic enzyme pockets .
  • Molecular Hybridization : Fuse with heterocycles (e.g., pyrazolo-benzoxazines) to modulate solubility and target affinity .
  • In Silico Docking : Screen derivatives against targets like kinases or GPCRs using AutoDock Vina to prioritize synthesis .

How can solubility challenges of this compound in aqueous media be addressed?

Q. Basic

  • Co-Solvent Systems : Use DMSO:water (1:4) or ethanol:buffer mixtures to enhance solubility while maintaining stability .
  • Salt Formation : Convert the free base to hydrochloride salts via reaction with HCl gas in diethyl ether .

What factors influence regioselectivity in electrophilic substitutions of this compound?

Q. Advanced

  • Steric Effects : Bulky substituents on the piperazinone ring direct electrophiles to less hindered positions (e.g., para to bromine).
  • Electronic Effects : Electron-withdrawing bromine deactivates the benzoyl ring, favoring meta substitution in nitration reactions .
    Experimental Validation : Use 1H^1 \text{H}-NMR to track regiochemistry and LC-MS to confirm product ratios.

What purification methods are most effective for isolating this compound from complex reaction mixtures?

Q. Basic

  • Flash Chromatography : Optimize solvent gradients (e.g., 30:70 EtOAc:Hexane) to resolve polar byproducts .
  • Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (>93%) .

What role does this compound play in polymer synthesis?

Advanced
As a monomer, it can enhance polymer rigidity and thermal stability. For example:

  • Polyimide Synthesis : Condense with dianhydrides to form high-Tg_g polymers (>250°C) for aerospace materials .
  • Crosslinking Agents : React with diisocyanates to create thermally stable networks for coatings .

How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Q. Advanced

  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH-Rate Profiling : Measure hydrolysis rates in buffers (pH 1–13) to identify degradation mechanisms (e.g., base-catalyzed cleavage) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromobenzoyl)-2-piperazinone
Reactant of Route 2
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4-(4-Bromobenzoyl)-2-piperazinone

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